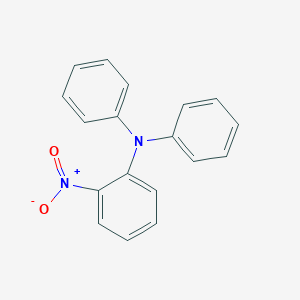

2-硝基-N,N-二苯基苯胺

描述

Synthesis Analysis

The synthesis of derivatives similar to 2-Nitro-N,N-diphenylaniline, like nitro and nitroso derivatives of diphenylamine propellant stabilizers, has been elaborated through methodologies yielding high-purity products. These methodologies involve reactions under mild conditions or Ullmann-type chemistry to obtain targeted nitro and nitroso derivatives in high yield (Elliot, Smith, & Fraser, 2000).

Molecular Structure Analysis

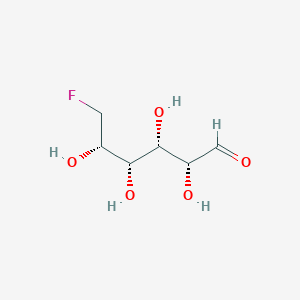

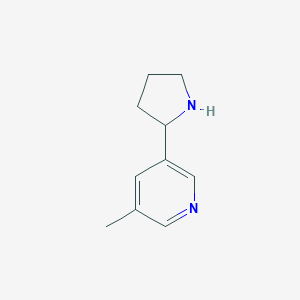

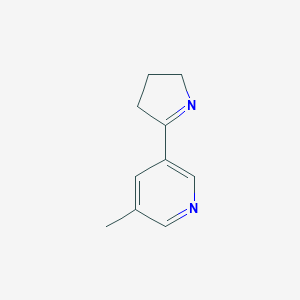

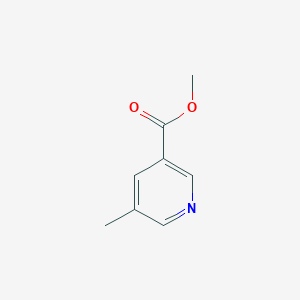

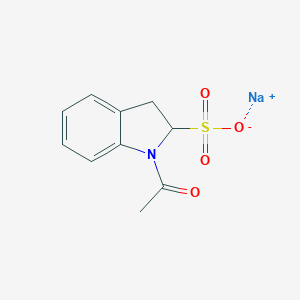

The structural and spectroscopic properties of trinitro-diphenylamine derivatives provide insights into the molecular structure of related compounds. Crystallographic analysis reveals detailed information on bond distances and angles, indicating the sp2 character of amino nitrogens and the influence of substituents on molecular geometry (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).

Chemical Reactions and Properties

The reactivity of nitro derivatives in propellant stabilizers and their degradation pathways highlight the chemical behavior of 2-Nitro-N,N-diphenylaniline analogs. These studies illustrate the compound's participation in various chemical reactions, including nitration, reduction, and coupling reactions, showcasing its versatility in organic synthesis (Elliot, Smith, & Fraser, 2000).

Physical Properties Analysis

The analysis of the physical properties of 2-Nitro-N,N-diphenylaniline and related compounds involves examining their crystalline structure, solubility, melting points, and spectroscopic data. These parameters are crucial for understanding the compound's behavior in different environments and applications (Forlani, Battaglia, Bonamartini Corradi, & Pelosi, 1990).

Chemical Properties Analysis

The chemical properties of 2-Nitro-N,N-diphenylaniline, including its reactivity towards various reagents and conditions, are pivotal for its applications in synthesis and industry. Studies on nitration, amination, and coupling reactions offer comprehensive insights into its chemical reactivity and potential as an intermediate in the synthesis of complex molecules (Elliot, Smith, & Fraser, 2000).

科学研究应用

人工光合作用系统

2-硝基-N,N-二苯基苯胺: 可用于开发半人工Z型体系,以实现高效的太阳能到化学能的转化。这些系统从天然光合作用中汲取灵感,利用Z型电子传递机制生产增值化学品。该化合物有可能促进构建用于不同光催化剂之间连续电荷传输的稳固界面,从而提高系统的稳定性和效率 .

植物修复增强

在环境科学领域,2-硝基-N,N-二苯基苯胺可能在改进植物修复策略中发挥作用。它可能参与合成生物炭改良剂,以增强黄麻和玉米等植物的铅去除能力。此应用对于减轻污染土壤中的重金属毒性并改善土壤养分含量至关重要 .

导电生物膜的开发

该化合物可能在为水分解应用创建导电生物膜方面具有重要意义。通过将无机光催化剂的耐用性与细菌生物膜的界面粘附和再生特性相结合,2-硝基-N,N-二苯基苯胺可能有助于开发能够进行可见光驱动的整体水分解的可持续混合系统 .

抗氧化酶活性

研究表明,2-硝基-N,N-二苯基苯胺可能影响植物中抗氧化酶的活性。这在生物炭改良剂的背景下尤为重要,在这种情况下,它可能会提高过氧化物酶和过氧化氢酶等酶的水平,从而减少活性氧,并减轻铅毒性的影响 .

农业中的养分吸收

该化合物可用于提高农业实践中的养分吸收。研究表明,含有2-硝基-N,N-二苯基苯胺的生物炭改良剂可以显着提高土壤中的氮含量,这对单一栽培和间作系统都有益。此应用对于改善作物质量和土壤健康至关重要 .

能量转换与储存

在能量转换和储存领域,2-硝基-N,N-二苯基苯胺可能在设计用于电池或超级电容器的新材料方面发挥重要作用。其特性可能被利用来提高储能系统的效率和耐用性,从而为更广泛的可持续能源解决方案目标做出贡献 .

安全和危害

作用机制

Target of Action

Similar compounds such as 4,4′-(naphtho[2,3-c][1,2,5]thiadiazole-4,9-diyl)bis(n,n-diphenylaniline) (nz2tpa) and 4,4′-(naphtho[2,3-c][1,2,5]oxadiazole-4,9-diyl)bis(n,n-diphenylaniline) (no2tpa) have been studied for their photophysical properties . These compounds are used in the development of organic light-emitting diodes (OLEDs) and other opto-electronic devices .

Mode of Action

It’s worth noting that similar compounds like nz2tpa and no2tpa show unique features of near-infrared (nir) emission, aggregation-induced emission, and hybridized local and charge transfer (hlct) excited states . These properties suggest that 2-Nitro-N,N-diphenylaniline may also interact with its targets in a similar manner, leading to changes in their photophysical properties.

Biochemical Pathways

Compounds with similar structures have been shown to affect the photophysical properties of materials, suggesting that they may interact with biochemical pathways related to light absorption and emission .

Result of Action

Similar compounds have been shown to exhibit high luminescence efficiency and long exciton lifetime, especially when used in oleds . This suggests that 2-Nitro-N,N-diphenylaniline may have similar effects at the molecular and cellular level.

Action Environment

It’s worth noting that the performance of similar compounds can be influenced by factors such as the solid-state effect (sse), which considers the amorphous structure of emitters

属性

IUPAC Name |

2-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMPJYRISCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554995 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53013-38-0 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)